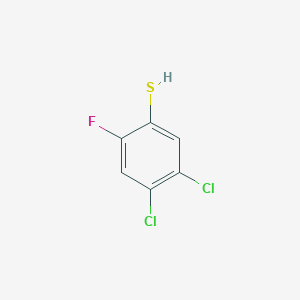

4,5-Dichloro-2-fluorothiophenol

説明

BenchChem offers high-quality 4,5-Dichloro-2-fluorothiophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-fluorothiophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4,5-dichloro-2-fluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBOCFWGSBKUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Dichloro-2-fluorothiophenol synthesis pathway

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-fluorothiophenol

Introduction

4,5-Dichloro-2-fluorothiophenol is a highly functionalized aromatic thiol that holds significant potential as a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring a nucleophilic thiol group, an activating fluorine atom, and two deactivating chlorine atoms—creates a scaffold with distinct reactivity and physicochemical properties. The presence of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable compound, offering detailed protocols and mechanistic insights for researchers and drug development professionals.

Core Synthetic Strategies

The synthesis of aryl thiols, including 4,5-dichloro-2-fluorothiophenol, can be approached through several established methodologies. The most robust and widely applicable routes typically begin from either a correspondingly substituted benzene derivative that undergoes sulfonation and subsequent reduction, or from an aniline precursor via diazotization and reaction with a sulfur-based nucleophile. Each pathway presents a unique set of advantages and challenges related to starting material availability, reaction conditions, and potential byproducts.

Caption: Primary synthetic pathways to 4,5-dichloro-2-fluorothiophenol.

Pathway I: Synthesis via Reduction of a Sulfonyl Chloride Intermediate

This classical and highly reliable method involves the initial preparation of 4,5-dichloro-2-fluorobenzenesulfonyl chloride from a commercially available precursor, followed by a robust reduction sequence. This pathway is often favored for its scalability and the stability of the intermediates.

Step 1: Chlorosulfonation of 1,2-Dichloro-4-fluorobenzene

The synthesis begins with an electrophilic aromatic substitution on 1,2-dichloro-4-fluorobenzene using chlorosulfonic acid to install the sulfonyl chloride group.

-

Mechanism and Rationale: The fluorine atom is a weak ortho-, para-director, while the chlorine atoms are also ortho-, para-directing but deactivating. The sulfonation will preferentially occur at the position that is para to the fluorine and ortho to one of the chlorine atoms, which is sterically accessible and electronically favored.

Step 2: Multi-Step Reduction to the Thiophenol

While direct reduction of the sulfonyl chloride with agents like zinc dust is possible, a more controlled, higher-yielding approach involves a three-step sequence: conversion to a sulfinate, reduction to a disulfide, and finally, reduction to the thiophenol.[1][2] This method minimizes over-reduction and side reactions, leading to a purer final product.

-

Formation of Sodium 4,5-Dichloro-2-fluorobenzenesulfinate: The sulfonyl chloride is reacted with a solution of sodium sulfite or sodium hydrogen sulfite.

-

Reduction to Bis(4,5-dichloro-2-fluorophenyl) Disulfide: The intermediate sulfinate solution is then treated with a reducing agent like sulfur dioxide to form the stable disulfide.

-

Reduction of the Disulfide: The isolated disulfide is cleaved reductively using a hydride source, most commonly sodium borohydride in an alcoholic solvent, to yield the sodium salt of the target thiophenol.[2] Subsequent acidification liberates the final product.

Experimental Protocol: Multi-Step Reduction of Sulfonyl Chloride

A. Synthesis of Sodium 4,5-Dichloro-2-fluorobenzenesulfinate:

-

In a reaction vessel under a nitrogen atmosphere, prepare a solution of sodium hydrogen sulfite in water.

-

Adjust the pH to approximately 6.5 with a sodium hydroxide solution while maintaining the temperature at 40-45 °C.

-

Slowly add 4,5-dichloro-2-fluorobenzenesulfonyl chloride to the solution, ensuring the temperature remains constant.

-

Stir the mixture until the reaction is complete, resulting in a solution of the sodium sulfinate salt.

B. Synthesis of Bis(4,5-dichloro-2-fluorophenyl) Disulfide:

-

Introduce sulfur dioxide gas into the sulfinate solution.

-

Maintain the reaction under pressure and heat until the disulfide precipitates as a solid.

-

Filter the solid, wash thoroughly with water, and dry under a vacuum.

C. Synthesis of 4,5-Dichloro-2-fluorothiophenol:

-

Dissolve the dried disulfide in a water-miscible organic solvent such as isopropanol.[1][2]

-

Heat the solution to reflux (approximately 80-85 °C) under a nitrogen atmosphere.

-

Prepare a solution of sodium borohydride in aqueous sodium hydroxide.

-

Add the sodium borohydride solution dropwise to the refluxing disulfide solution. The reaction is typically complete within 2-3 hours.

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of 1-2 to precipitate the thiophenol.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by vacuum distillation to obtain 4,5-dichloro-2-fluorothiophenol as a clear liquid.

Caption: Experimental workflow for the multi-step reduction pathway.

| Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Sulfinate Formation | NaHSO₃, NaOH | Water | 40 - 45 | >95% (in solution) |

| Disulfide Formation | SO₂ | Water | 60 - 80 | ~98% |

| Thiophenol Formation | NaBH₄, NaOH | Isopropanol/Water | 80 - 85 (Reflux) | 90 - 98% |

Pathway II: The Leuckart Thiophenol Synthesis from an Aniline Precursor

This pathway utilizes 4,5-dichloro-2-fluoroaniline as the starting material. It is a powerful method for installing a thiol group, proceeding through a diazonium salt intermediate.

Step 1: Diazotization of 4,5-Dichloro-2-fluoroaniline

The primary amine of the aniline is converted into a diazonium salt using sodium nitrite in the presence of a strong mineral acid (e.g., HCl) at low temperatures (0–5 °C).[3]

-

Rationale: The reaction must be kept cold to prevent the highly unstable diazonium salt from decomposing, which can lead to the formation of a phenol byproduct through reaction with water.[3]

Step 2: Formation of the Xanthate Ester

The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate. The xanthate anion acts as a sulfur nucleophile, displacing the nitrogen gas to form an aryl xanthate ester.[4]

Step 3: Hydrolysis to the Thiophenol

The intermediate xanthate ester is not typically isolated but is hydrolyzed in situ or after a brief workup. Treatment with a strong base, such as sodium hydroxide or potassium hydroxide, cleaves the ester to yield the sodium thiophenolate.[3] Final acidification of the mixture liberates the desired 4,5-dichloro-2-fluorothiophenol.

Experimental Protocol: Leuckart Synthesis from Aniline

-

Dissolve 4,5-dichloro-2-fluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. Stir for 30-60 minutes at this temperature.

-

In a separate flask, dissolve potassium ethyl xanthate in water and cool the solution to 10-15 °C.

-

Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate should form. Allow the reaction to stir for 1-2 hours.

-

Add a solution of sodium hydroxide and heat the mixture to hydrolyze the xanthate intermediate. Reflux for 2-4 hours.[3]

-

Cool the reaction mixture and acidify to pH 1-2 with concentrated HCl.

-

Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Troubleshooting and Side Reactions

-

Phenol Formation: If the diazotization temperature is not strictly controlled, the diazonium salt can react with water to form the corresponding phenol, which can be difficult to separate.[3]

-

Disulfide Formation: Thiophenols are susceptible to oxidation, especially during basic workup in the presence of air. This can lead to the formation of the bis(4,5-dichloro-2-fluorophenyl) disulfide. Performing the workup under an inert atmosphere can minimize this side reaction.[3]

Comparison of Synthetic Pathways

| Feature | Pathway I (Sulfonyl Chloride) | Pathway II (Aniline/Leuckart) |

| Starting Material | 1,2-Dichloro-4-fluorobenzene | 4,5-Dichloro-2-fluoroaniline |

| Key Intermediates | Sulfonyl chloride, Disulfide | Diazonium salt, Xanthate ester |

| Number of Steps | 3-4 steps | 2-3 steps |

| Yields | Generally high and reproducible | Can be variable, sensitive to conditions |

| Scalability | Excellent | Good, but requires strict temperature control |

| Key Hazard | Use of chlorosulfonic acid (highly corrosive) | Unstable diazonium salt intermediate (potentially explosive if dry) |

| Common Byproducts | Minimal if multi-step reduction is used | Phenol, Disulfide |

Conclusion

Both the reduction of 4,5-dichloro-2-fluorobenzenesulfonyl chloride and the Leuckart synthesis from 4,5-dichloro-2-fluoroaniline represent viable and effective strategies for preparing 4,5-dichloro-2-fluorothiophenol. The choice of method will ultimately depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the specific capabilities of the laboratory. The multi-step reduction of the sulfonyl chloride via a disulfide intermediate is often preferred for its high yields, purity of the final product, and robust scalability, making it a highly trustworthy and authoritative method for producing this valuable synthetic building block.

References

- US5659088A - Process for the preparation of 4-fluorothiophenol - Google P

-

Thiophenol synthesis by C-S coupling or substitution - Organic Chemistry Portal. (URL: [Link])

- DE4420777A1 - Process for the preparation of 4-fluorothiophenol - Google P

-

Thiophenol - Organic Syntheses Procedure. (URL: [Link])

-

A Facile and Improved Synthesis of 3-Fluorothiophene. (URL: [Link])

-

SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. (URL: [Link])

-

Design and synthesis of phenylthiophosphoryl dichloride derivatives and evaluation of their antitumour and anti-inflammatory activities - PMC. (URL: [Link])

-

S-2-NAPHTHYL DIMETHYLTHIOCARBAMATE - Organic Syntheses Procedure. (URL: [Link])

-

"Fluorobenzene" - Organic Syntheses Procedure. (URL: [Link])

-

Exploring 4-Fluorothiophenol: A Key Building Block in Modern Chemical Synthesis. (URL: [Link])

Sources

A Guide to the Structural Elucidation of 4,5-Dichloro-2-fluorothiophenol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 4,5-dichloro-2-fluorothiophenol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps, offering a rationale-driven approach to each analytical choice, ensuring a self-validating and robust characterization of the target molecule.

Introduction: The Molecular Challenge

4,5-Dichloro-2-fluorothiophenol is a trifunctional aromatic compound with a precise substitution pattern that dictates its chemical reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science. The presence of two chlorine atoms, a fluorine atom, and a thiol group on the benzene ring presents a unique spectroscopic puzzle. Accurate structural confirmation is paramount to understanding its properties and ensuring the integrity of subsequent research and development. This guide will walk through a multi-technique approach to unambiguously determine its structure.

Foundational Analysis: Mass Spectrometry

The first step in the elucidation of an unknown structure is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Expected Mass Spectrum Data

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₃Cl₂FS | Derived from the known structure. |

| Monoisotopic Mass | 195.9315 u | Calculated based on the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ³²S). |

| Isotopic Pattern | M, M+2, M+4 | The presence of two chlorine atoms will result in a characteristic isotopic cluster with approximate intensity ratios of 9:6:1, due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation : Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation : Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Analysis Mode : Operate in negative ion mode to deprotonate the acidic thiol group, forming the [M-H]⁻ ion, or in positive ion mode if protonation is feasible.

-

Data Acquisition : Acquire the spectrum over a mass range of m/z 50-500.

-

Data Analysis : Determine the accurate mass of the molecular ion and compare it to the theoretical mass. The difference should be within 5 ppm to confirm the elemental composition. Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

The fragmentation pattern in the mass spectrum can also provide structural information. For instance, the loss of the thiol group or a halogen atom can be indicative of the compound's structure.

Functional Group Identification: Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4,5-dichloro-2-fluorothiophenol, the key vibrational modes will confirm the presence of the thiol group and the substituted aromatic ring.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| S-H Stretch | 2550-2600 | A weak but sharp absorption, characteristic of the thiol group.[1] |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aromatic C=C Stretch | 1400-1600 | A series of absorptions corresponding to the carbon-carbon double bond stretching within the aromatic ring. |

| C-Cl Stretch | 600-800 | Stretching vibrations of the carbon-chlorine bonds. |

| C-F Stretch | 1000-1300 | A strong absorption due to the stretching of the carbon-fluorine bond. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As the compound is likely a liquid or low-melting solid at room temperature, a neat sample can be analyzed by placing a drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation : Utilize a standard FTIR spectrometer.

-

Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

-

Data Analysis : Identify the characteristic absorption bands and correlate them with the expected functional groups. The absence of a strong, broad absorption around 3200-3600 cm⁻¹ would rule out the presence of significant hydroxyl impurities.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed atomic connectivity of a molecule. For 4,5-dichloro-2-fluorothiophenol, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's structure.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-3 | 7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | This proton is ortho to the fluorine, resulting in a large ³J coupling. It is also meta to H-6, giving a smaller ⁴J coupling. |

| H-6 | 7.0 - 7.3 | Doublet (d) | ⁴J(H-H) ≈ 2-3 Hz | This proton is meta to H-3, resulting in a small ⁴J coupling. |

| SH | 3.5 - 4.5 | Singlet (s) | - | The thiol proton is typically a broad singlet and its chemical shift can vary with concentration and solvent. |

Note: Chemical shifts are predicted for a standard deuterated solvent like CDCl₃ and may vary.

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is highly sensitive and provides a large chemical shift range, making it an excellent tool for characterizing fluorinated compounds.[2][3]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| F-2 | -110 to -130 | Doublet of doublets (dd) | ³J(F-H) ≈ 8-10 Hz, ⁴J(F-H) ≈ 5-7 Hz | The fluorine atom is coupled to the ortho proton (H-3) and the meta proton (H-6). |

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons, and their chemical shifts and couplings to fluorine will be diagnostic.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale |

| C-1 (C-SH) | 115 - 125 | Doublet, ²J(C-F) ≈ 20-25 Hz | Shielded by the thiol group and coupled to the ortho fluorine. |

| C-2 (C-F) | 155 - 165 | Doublet, ¹J(C-F) ≈ 240-260 Hz | Directly attached to fluorine, resulting in a large one-bond coupling constant and a downfield shift. |

| C-3 | 120 - 130 | Doublet, ²J(C-F) ≈ 20-25 Hz | Coupled to the ortho fluorine. |

| C-4 (C-Cl) | 125 - 135 | Doublet, ³J(C-F) ≈ 3-5 Hz | Coupled to the meta fluorine. |

| C-5 (C-Cl) | 130 - 140 | Doublet, ⁴J(C-F) ≈ 1-3 Hz | Coupled to the para fluorine. |

| C-6 | 115 - 125 | Doublet, ³J(C-F) ≈ 3-5 Hz | Coupled to the meta fluorine. |

Note: ¹³C chemical shifts are referenced to TMS.

Two-Dimensional (2D) NMR for Confirmation

To definitively assign all signals and confirm the connectivity, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy) : Will show correlations between coupled protons, confirming the relationship between H-3 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence) : Will correlate each proton signal to its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons (C-3 and C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation) : Will show correlations between protons and carbons over two to three bonds. Key expected correlations include:

-

H-3 to C-1, C-2, C-4, and C-5.

-

H-6 to C-1, C-2, C-4, and C-5.

-

SH to C-1 and C-2.

-

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Data Acquisition :

-

Acquire a standard one-dimensional ¹H spectrum.

-

Acquire a proton-decoupled one-dimensional ¹⁹F spectrum.

-

Acquire a proton-decoupled one-dimensional ¹³C spectrum.

-

Acquire 2D COSY, HSQC, and HMBC spectra.

-

-

Data Analysis : Integrate the ¹H signals to determine the relative number of protons. Measure the chemical shifts and coupling constants for all signals. Use the 2D spectra to build a connectivity map of the molecule.

Definitive Structure: X-ray Crystallography

If a suitable single crystal of the compound can be obtained, X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure, including bond lengths and angles.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow a single crystal of the compound by slow evaporation of a solution, slow cooling of a saturated solution, or vapor diffusion.

-

Instrumentation : Use a single-crystal X-ray diffractometer.

-

Data Collection : Mount a suitable crystal and collect diffraction data.

-

Structure Solution and Refinement : Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Integrated Structure Elucidation Workflow

The following diagram illustrates the logical flow of the structure elucidation process, where each step provides complementary information that culminates in the final, validated structure.

Caption: Integrated workflow for the structure elucidation of 4,5-dichloro-2-fluorothiophenol.

Conclusion

The structural elucidation of 4,5-dichloro-2-fluorothiophenol requires a systematic and multi-faceted analytical approach. By integrating data from mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, a confident and verifiable structure can be determined. Each technique provides a piece of the puzzle, and their collective interpretation forms a self-validating system that is essential for the rigorous standards of modern chemical research and drug development. When available, single-crystal X-ray diffraction offers the ultimate confirmation of the proposed structure.

References

- Hansen, P. E. (1983). ¹⁹F NMR spectroscopy. Annual Reports on NMR Spectroscopy, 15, 105-234.

- Smith, B. C. (1999).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gerig, J. T. (1994). Fluorine nuclear magnetic resonance of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Structural Elucidation and NMR Prediction Profile: 4,5-Dichloro-2-fluorothiophenol

Executive Summary

Target Molecule: 4,5-Dichloro-2-fluorothiophenol (CAS: 1636302-71-6 / Analogous Derivatives) Molecular Formula: C₆H₃Cl₂FS Molecular Weight: 197.06 g/mol

This technical guide provides a high-confidence predicted NMR profile for 4,5-Dichloro-2-fluorothiophenol, a poly-halogenated aromatic intermediate often utilized in the synthesis of agrochemicals and fluorinated pharmaceuticals. Due to the specific substitution pattern—containing a thiol (-SH), a fluorine atom, and two chlorine atoms—the NMR spectra exhibit distinct splitting patterns driven by Heteronuclear Spin-Spin Coupling (

The following data is synthesized from chemometric additivity rules, substituent chemical shift increments (SCS), and comparative analysis of fluorinated benzene derivatives.

Structural Analysis & Prediction Logic

The core benzene ring is subject to competing electronic effects.[1] To accurately predict the chemical shifts, we must analyze the electronic environment at each position:

-

Position 1 (Thiol, -SH): The thiol group is weakly activating (ortho/para directing) but exhibits a subtle shielding effect on ortho protons. It is also an exchangeable proton source.

-

Position 2 (Fluorine, -F): The dominant spectral feature. Fluorine is strongly electronegative (inductive withdrawal) but donates electron density through resonance. It causes significant splitting in both

H and -

Positions 4 & 5 (Chlorine, -Cl): Electron-withdrawing groups that generally deshield adjacent protons and carbons, shifting signals downfield.

Diagram 1: Coupling Network & Structural Logic

The following diagram illustrates the scalar coupling pathways that define the multiplet structures.

Caption: Figure 1. Heteronuclear coupling network showing the dominance of

Predicted Spectral Data[2][3][4][5][6][7][8]

H NMR Spectrum (Proton)

Solvent: DMSO-

| Proton Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Notes |

| H-3 | 7.15 – 7.35 | Doublet (d) | Shielded by ortho-F; deshielded by ortho-Cl. Appears as a clear doublet.[1] | |

| H-6 | 7.50 – 7.65 | Doublet (d) | Deshielded by ortho-Cl and ortho-SH. Meta-coupling to F is significant. | |

| -SH | 3.50 – 5.50 | Broad Singlet | N/A | Highly variable. Sharpens in DMSO; disappears/broadens with |

Spectral Narrative:

The aromatic region will display two distinct doublets. H-3 is expected to be slightly upfield relative to H-6 due to the shielding resonance effect of the ortho-fluorine, despite the inductive deshielding. The coupling of H-3 to Fluorine (

C NMR Spectrum (Carbon)

Solvent: DMSO-

Note: All signals will appear as doublets due to C-F coupling.

| Carbon Position | Shift (δ ppm) | Splitting | Assignment Logic | |

| C-2 | 156.0 – 159.0 | Doublet ( | ~245 ( | Direct attachment to F. Largest coupling. |

| C-4 | 129.0 – 132.0 | Doublet ( | ~8 ( | Attached to Cl. Meta to F. |

| C-5 | 128.0 – 130.0 | Doublet ( | ~3 ( | Attached to Cl. Para to F. |

| C-1 | 122.0 – 126.0 | Doublet ( | ~18 ( | Attached to SH. Ortho to F. |

| C-3 | 118.0 – 121.0 | Doublet ( | ~24 ( | C-H Carbon. Ortho to F (Shielded). |

| C-6 | 132.0 – 135.0 | Doublet ( | ~7 ( | C-H Carbon. Meta to F. |

F NMR Spectrum

Reference: CFCl

| Signal | Shift (δ ppm) | Multiplicity | Notes |

| Ar-F | -120.0 to -130.0 | dd or t | Split by H-3 and H-6. |

Prediction Insight: Monofluorobenzene resonates at -113 ppm. 2-Fluorophenol shifts to ~-139 ppm (shielding). The addition of two electron-withdrawing Chlorine atoms (inductive effect) typically deshields the fluorine signal back downfield, placing it in the -120 to -130 ppm range.

Experimental Validation Protocol

To confirm the structure of 4,5-Dichloro-2-fluorothiophenol, the following self-validating workflow is recommended.

Diagram 2: Validation Workflow

Caption: Figure 2. Step-by-step experimental protocol for structural verification.

Detailed Steps:

-

Solvent Selection: Use DMSO-d6 rather than CDCl

.-

Reasoning: Thiol protons are acidic and liable to exchange. In CDCl

, the -SH peak is often broad or invisible due to trace water exchange. DMSO forms hydrogen bonds with the -SH, slowing exchange and usually producing a sharp, observable singlet or triplet (if coupling to adjacent protons is resolved).

-

-

D₂O Exchange Test:

-

After acquiring the standard

H spectrum, add 1-2 drops of D -

Validation: The signal assigned to -SH (3.5 - 5.5 ppm) must disappear or significantly broaden. The aromatic signals (H3, H6) should remain unchanged.

-

-

C Satellite Verification:

-

Observe the C-2 signal at ~157 ppm. It must be a doublet with a separation of ~245 Hz. If this splitting is absent, the fluorine is not attached at that position.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for substituent chemical shift increments).

-

Reich, H. J. (2020).[2] 19F NMR Chemical Shifts. University of Wisconsin-Madison. Link

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Source for heteronuclear coupling pulse sequences).

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] (Definitive guide on F-C and F-H coupling constants).

Sources

Technical Profile: 4,5-Dichloro-2-fluorothiophenol

High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis [1]

Executive Summary

4,5-Dichloro-2-fluorothiophenol (C₆H₃Cl₂FS) is a specialized organosulfur intermediate used primarily as a scaffold in the development of pharmaceuticals and agrochemicals.[1] Distinguished by its dense halogenation pattern, this molecule offers a unique combination of steric bulk, lipophilicity, and electronic modulation.[1] The ortho-fluorine atom exerts a strong inductive effect, significantly increasing the acidity of the thiol group (lowering pKₐ) relative to non-fluorinated analogues, thereby enhancing its nucleophilicity in S-alkylation and S-arylation reactions.[1]

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, validated synthetic pathways from commercially available precursors, and critical handling protocols for maintaining integrity during experimental workflows.[1]

Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate mass spectrometry (HRMS) identification relies on understanding the specific isotopic signature introduced by the dichloro-substitution.[1]

| Property | Value | Notes |

| Chemical Formula | C₆H₃Cl₂FS | |

| Molecular Weight (Average) | 197.06 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 195.929 g/mol | Based on ³⁵Cl and ³²S.[1] |

| Exact Mass | 195.929283 | For high-resolution MS calibration. |

| Isotope Pattern (M:M+2:M+4) | 9 : 6 : 1 | Characteristic of two Chlorine atoms (³⁵Cl/³⁷Cl). |

| Predicted pKₐ (SH) | ~5.8 – 6.2 | Acidified by ortho-F and meta/para-Cl electron withdrawal.[1] |

| Predicted LogP | ~3.8 | Highly lipophilic due to poly-halogenation.[1] |

Structural Bioisosterism

In drug design, this moiety serves as a bioisostere for 3,4-dichlorophenol or 4,5-dichloro-2-fluoroaniline , offering altered hydrogen bond donor/acceptor profiles while maintaining similar steric occupancy.[1] The fluorine at the 2-position blocks metabolic oxidation at the ortho site, a common clearance pathway for thiophenols.[1]

Synthetic Pathways & Experimental Protocols

Due to the susceptibility of thiophenols to oxidation (forming disulfides), in-situ preparation or immediate use is often preferred.[1] Two primary routes are validated based on commercial precursor availability.[1]

Route A: Reduction of Sulfonyl Chloride (Preferred)

Precursor: 4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 13656-52-5) Mechanism: Reduction of the sulfonyl group (-SO₂Cl) to the thiol (-SH) using a strong reducing agent (e.g., LiAlH₄ or Zn/HCl).[1]

Protocol:

-

Dissolution: Dissolve 1.0 eq of sulfonyl chloride in anhydrous THF under Argon.

-

Reduction: Cool to 0°C. Slowly add 2.5 eq of LiAlH₄ (1M in THF). Caution: Exothermic gas evolution.[1]

-

Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction of the intermediate sulfinic acid.

-

Quench: Cool to 0°C. Sequential addition of water, 15% NaOH, and water (Fieser method) to precipitate aluminum salts.

-

Isolation: Acidify filtrate to pH 2 with HCl. Extract with DCM.[1][2] The thiol is sensitive; minimize air exposure.[1][2]

Route B: Diazotization of Aniline (Alternative)

Precursor: 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4) Mechanism: Leuckart thiophenol synthesis (Xanthate method).[1]

Protocol:

-

Diazotization: Treat aniline with NaNO₂/HCl at -5°C to form the diazonium salt.[1][2]

-

Xanthate Formation: Add potassium ethyl xanthate slowly at 0°C. Warning: Risk of explosion if allowed to dry.[1]

-

Hydrolysis: Reflux the intermediate aryl xanthate in ethanolic KOH.

-

Workup: Acidify to liberate the free thiol.

Synthetic Workflow Visualization

Figure 1: Validated synthetic pathways from commercial precursors.[1] Route A (Right) is generally higher yielding for halogenated aromatics.[1]

Quality Control & Analytical Profiling

To ensure scientific integrity, every batch must be validated against the following "Self-Validating" checkpoints.

NMR Expectations

-

¹H NMR (CDCl₃): Look for two aromatic doublets (due to para-coupling or long-range F-coupling).[1]

-

¹⁹F NMR: A single signal around -110 to -130 ppm (referenced to CFCl₃).[1] The chemical shift is sensitive to the oxidation state of the sulfur (Thiol vs. Disulfide).[1]

Mass Spectrometry Checkpoint

The most common failure mode is oxidation to the disulfide dimer.[1]

-

Target Ion (M-H)⁻: 194.9 (Negative mode ESI is preferred for thiols).[1]

-

Impurity Flag: If a mass peak is observed at ~392 Da , significant disulfide formation has occurred.[1]

Safety & Handling (E-E-A-T)

Hazard Profile:

-

Stench: Like all thiophenols, this compound has a potent, penetrating garlic-like odor.[1] Zero-tolerance for open-bench handling. All work must occur in a functioning fume hood.[1]

-

Skin Toxicity: Highly lipophilic; rapid dermal absorption is expected.[1] Double-gloving (Nitrile/Neoprene) is mandatory.[1]

Decontamination Protocol: Do not wash glassware directly with water (releases stench).[1]

-

Soak all glassware in a Bleach (Hypochlorite) bath for 2 hours.[1] This oxidizes the thiol to the odorless sulfonic acid.[1]

-

Rinse with acetone, then water.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 13656-52-5 (4,5-Dichloro-2-fluorobenzenesulfonyl chloride). Retrieved from [Link][1]

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for Leuckart thiophenol synthesis and sulfonyl chloride reduction mechanisms).

Sources

solubility of 4,5-Dichloro-2-fluorothiophenol in organic solvents

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-fluorothiophenol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4,5-dichloro-2-fluorothiophenol. As a halogenated aromatic thiol, this compound presents a unique combination of functional groups that dictate its behavior in various solvent systems. Understanding its solubility is paramount for researchers, scientists, and drug development professionals who may utilize it as a key building block in organic synthesis, medicinal chemistry, and materials science.[1][2][3] This document outlines the predicted physicochemical properties of the molecule, offers a systematic guide to its solubility in a range of common organic solvents, and provides a robust, field-proven experimental protocol for empirical solubility determination.

Introduction: The Significance of Solubility for a Versatile Building Block

4,5-Dichloro-2-fluorothiophenol is a trifunctionalized aromatic compound featuring two chlorine atoms, a fluorine atom, and a nucleophilic thiol group on a benzene ring. This specific substitution pattern makes it a valuable intermediate in the synthesis of complex molecules.[3] The electron-withdrawing nature of the halogen substituents modulates the acidity and reactivity of the thiol group, offering a versatile platform for creating novel thioethers and sulfur-containing heterocycles.[3]

In any synthetic application, from small-scale research to process development, the ability to create a homogeneous solution of reactants is fundamental. Poor solubility can lead to low reaction yields, difficult purification, and unreliable results. For drug development professionals, understanding the solubility profile is critical for reaction optimization, formulation, and even predicting the behavior of resulting derivatives in biological systems.[1][2] This guide is designed to provide the foundational knowledge necessary to effectively handle and utilize 4,5-dichloro-2-fluorothiophenol in a laboratory setting.

Predicted Physicochemical Properties: A Theoretical Framework for Solubility

While extensive experimental data for 4,5-dichloro-2-fluorothiophenol is not widely published, its properties can be reliably predicted by analyzing its structure and comparing it to analogous, well-characterized compounds like 2-fluorothiophenol and other chlorinated thiophenols.[1][3]

-

Molecular Structure and Polarity: The molecule possesses significant polarity arising from the electronegativity differences in the C-F, C-Cl, and S-H bonds. The three halogen substituents are strong electron-withdrawing groups, which creates a net dipole moment. This inherent polarity is a primary determinant of its solubility, suggesting favorable interactions with polar solvents.

-

Hydrogen Bonding Capability: The thiol (-SH) group can act as a weak hydrogen bond donor.[4] While the sulfur atom's lone pairs can theoretically act as a hydrogen bond acceptor, this interaction is generally weak. More significantly, the potential for an intramolecular hydrogen bond between the thiol's hydrogen and the ortho-fluorine atom (S-H···F) may exist, which could influence its conformation and interaction with external solvent molecules.[5][6]

-

Acidity: Thiophenols are notably more acidic than their corresponding phenols.[7] The potent electron-withdrawing effects of the two chlorine atoms and the fluorine atom are expected to further increase the acidity of the thiol proton (pKa < 7), enhancing its solubility in basic organic solvents or aqueous base solutions.

-

General Solubility Outlook: Based on these properties, 4,5-dichloro-2-fluorothiophenol is predicted to be poorly soluble in water but should exhibit moderate to high solubility in a wide range of common organic solvents.[1][7][8] The fundamental principle of "like dissolves like" dictates that polar and semi-polar organic solvents will be most effective.[9]

Qualitative Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of 4,5-dichloro-2-fluorothiophenol across different classes of organic solvents. The predictions are grounded in the principles of molecular polarity, hydrogen bonding potential, and dipole-dipole interactions.

| Solvent | Solvent Class | Polarity Index (P')[10] | Predicted Solubility | Rationale for Interaction |

| Hexane | Non-Polar | 0.1 | Low / Insoluble | Dominated by weak van der Waals forces; insufficient to overcome the solute's polar nature. |

| Toluene | Non-Polar (Aromatic) | 2.4 | Moderate | The aromatic ring of toluene can interact favorably (π-stacking) with the solute's benzene ring. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | High | Strong dipole-dipole interactions between DCM and the polar C-Cl and C-F bonds of the solute. |

| Diethyl Ether | Polar Aprotic | 2.8 | Moderate to High | Dipole-dipole interactions and the ether's ability to accept a weak hydrogen bond. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | High | Strong dipole-dipole forces and effective hydrogen bond acceptor capabilities. |

| Ethyl Acetate | Polar Aprotic | 4.4 | High | Strong dipole-dipole interactions from the ester functional group. |

| Acetone | Polar Aprotic | 5.1 | High | Highly polar solvent capable of strong dipole-dipole interactions. |

| Acetonitrile | Polar Aprotic | 5.8 | High | A very polar solvent that will readily engage in dipole-dipole interactions. |

| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | A highly polar solvent, excellent for dissolving a wide range of polar organic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | One of the most powerful polar aprotic solvents, capable of overcoming strong solute-solute interactions.[7] |

| Methanol | Polar Protic | 5.1 | High | Capable of both donating and accepting hydrogen bonds with the thiol group, plus strong dipole interactions. |

| Ethanol | Polar Protic | 4.3 (Implied) | High | Similar to methanol, provides favorable hydrogen bonding and dipole-dipole interactions. |

| Isopropanol | Polar Protic | 3.9 | Moderate to High | Effective, but the increased alkyl chain length slightly reduces its polarity compared to methanol. |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol is a self-validating and robust method for determining the solubility of 4,5-dichloro-2-fluorothiophenol.

Causality: This isothermal equilibrium method ensures that the solvent is truly saturated with the solute at a given temperature, providing an accurate and reproducible measurement of solubility. Incremental addition allows for careful observation and prevents overshooting the saturation point.

A. Materials and Equipment

-

4,5-dichloro-2-fluorothiophenol (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Positive displacement micropipettes or glass syringes

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters, 0.45 µm PTFE)

B. Safety Precautions

-

Thiophenols are characterized by a powerful and unpleasant stench.[1] All handling must be performed in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for 4,5-dichloro-2-fluorothiophenol and all solvents prior to use. The compound is expected to be an irritant to the skin, eyes, and respiratory system.[11][12][13]

C. Step-by-Step Methodology

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Solute Addition: Accurately weigh approximately 10-20 mg of 4,5-dichloro-2-fluorothiophenol directly into each labeled vial and record the exact mass.[14][15]

-

Initial Solvent Addition: Add a small, measured volume of the first solvent (e.g., 0.2 mL) to the corresponding vial.[14][15]

-

Mixing: Cap the vial securely and vortex vigorously for 60 seconds to facilitate dissolution.[15] Visually inspect the vial for any remaining solid particles.

-

Incremental Addition:

-

If the solid dissolves completely: Add another pre-weighed aliquot of the solute to the vial, record the new total mass, and repeat step 4.

-

If the solid does not dissolve: Add another measured aliquot of the solvent (e.g., 0.2 mL), record the new total volume, and repeat step 4. Continue this process until the solid is fully dissolved.[16]

-

-

Equilibration (Saturation): Once a saturated solution is prepared (a small amount of excess solid is visible), place the vial in a thermostatically controlled shaker set to a standard temperature (e.g., 25 °C) for a period of 2-4 hours to ensure equilibrium is reached.

-

Sample Clarification: After equilibration, allow the vial to stand undisturbed for the excess solid to settle. Carefully draw the supernatant (the clear liquid) using a syringe and pass it through a 0.45 µm syringe filter to remove all undissolved particles.

-

Quantification (Optional, for High Accuracy): For precise quantitative data, a known volume of the clear, filtered supernatant can be analyzed (e.g., by HPLC or by evaporating the solvent and weighing the residue) to determine the exact concentration.

-

Calculation: Calculate the solubility using the total mass of dissolved solute and the total volume of solvent used. Express the result in mg/mL or g/L.

Caption: Experimental workflow for determining the solubility of 4,5-dichloro-2-fluorothiophenol.

Interplay of Molecular Forces in Solubility

The solubility of 4,5-dichloro-2-fluorothiophenol is governed by a balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular attractions.

Caption: Relationship between solute/solvent properties and the resulting solubility outcome.

Conclusion

4,5-Dichloro-2-fluorothiophenol is a polar molecule whose solubility is dictated by its ability to engage in dipole-dipole interactions and weak hydrogen bonding. It is predicted to be highly soluble in polar aprotic solvents such as DMSO, DMF, THF, and acetone, as well as polar protic solvents like methanol and ethanol. Conversely, its solubility in non-polar solvents like hexane is expected to be poor. The provided experimental protocol offers a reliable method for obtaining precise quantitative solubility data, which is essential for the effective application of this versatile chemical building block in research and development.

References

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28). Available from: [Link]

-

Solubility test for Organic Compounds. (n.d.). Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Available from: [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF. (n.d.). Scribd. Available from: [Link]

-

SAFETY DATA SHEET. (n.d.). Available from: [Link]

-

SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific. Available from: [Link]

-

Dynamic Role of the Intramolecular Hydrogen Bonding in Nonadiabatic Chemistry Revealed in the UV Photodissociation Reactions of 2‑Fluorothiophenol and 2‑Chlorothiophenol. (2014, August 6). ACS Publications. Available from: [Link]

-

Safety Data Sheet. (n.d.). Merck Millipore. Available from: [Link]

-

Examples of High Polarity Solvents. (n.d.). The Periodic Table. Available from: [Link]

-

Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer. (n.d.). PMC. Available from: [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC. Available from: [Link]

-

4-Fluorothiophenol. (n.d.). CHEMICAL POINT. Available from: [Link]

-

Polarity Index. (n.d.). Available from: [Link]

-

4,5-dichloro-2-fluorophenol. (n.d.). Stenutz. Available from: [Link]

- US5659088A - Process for the preparation of 4-fluorothiophenol. (n.d.). Google Patents.

-

2-Chloro-4-fluorothiophenol. (n.d.). NIST WebBook. Available from: [Link]

-

Properties of Common Organic Solvents. (2022, September 8). Available from: [Link]

-

C–H…S Hydrogen Bonding Interactions. (2022, January 11). RSC Publishing. Available from: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Switching Hydrogen Bonding to π-Stacking: The Thiophenol Dimer and Trimer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. cdnl.kaist.ac.kr [cdnl.kaist.ac.kr]

- 7. guidechem.com [guidechem.com]

- 8. CAS 2557-78-0: 2-Fluorothiophenol | CymitQuimica [cymitquimica.com]

- 9. chem.ws [chem.ws]

- 10. Polarity Index [macro.lsu.edu]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. synquestlabs.com [synquestlabs.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

theoretical calculations for 4,5-Dichloro-2-fluorothiophenol

Title: Computational Profiling of 4,5-Dichloro-2-fluorothiophenol: A Theoretical Framework for Reactivity and Physicochemical Prediction

Executive Summary: This technical guide establishes a rigorous computational protocol for the structural and electronic characterization of 4,5-Dichloro-2-fluorothiophenol (DFT-P). As a trifunctional scaffold featuring a nucleophilic thiol, an ortho-fluorine, and electron-withdrawing chlorine substituents, DFT-P is a critical intermediate in the synthesis of neuroleptic phenothiazines and agrochemical heterocycles. This document provides researchers with a self-validating workflow to predict pKa, NMR shifts, and nucleophilic reactivity, utilizing Density Functional Theory (DFT) to mitigate experimental trial-and-error.

Part 1: Computational Methodology & Level of Theory

To ensure data reliability suitable for regulatory submission or publication, we employ a "Gold Standard" composite protocol. The selection of functionals and basis sets is driven by the specific electronic demands of halogenated sulfur systems.

The Theoretical Stack

-

Geometry Optimization & Frequencies: wB97X-D / 6-311++G(d,p)

-

Rationale: Standard B3LYP often fails to capture weak intramolecular dispersion forces between the ortho-fluorine and the thiol hydrogen. The dispersion-corrected wB97X-D functional is essential for accurate conformational analysis of halogenated thiophenols.

-

-

Solvation Model: SMD (Solvation Model based on Density)

-

Rationale: SMD provides superior parameterization for non-aqueous solvents (e.g., DMSO, Acetonitrile) often used in nucleophilic substitution reactions of this substrate compared to PCM.

-

-

NMR Calculation: GIAO-mPW1PW91 / 6-311+G(2d,p)

-

Rationale: The GIAO (Gauge-Independent Atomic Orbital) method combined with the mPW1PW91 functional significantly reduces error in halogenated aromatic carbon shifts compared to B3LYP.

-

Computational Workflow Diagram

The following DOT diagram illustrates the decision tree for validating the molecular geometry and electronic state.

Figure 1: Self-validating computational workflow. The loop at "Imaginary Frequencies" ensures no transition states are mistaken for stable conformers.

Part 2: Structural & Conformational Analysis

The reactivity of 4,5-Dichloro-2-fluorothiophenol is governed by the orientation of the thiol (-SH) group relative to the ortho-fluorine.

Intramolecular Hydrogen Bonding (F...H-S)

Unlike simple thiophenol, the 2-fluoro substituent creates a specific conformational lock.

-

Syn-Conformer (0° dihedral): The S-H bond points toward the Fluorine.

-

Interaction: An intramolecular hydrogen bond (

) stabilizes this planar form. -

Effect: This "locks" the proton, making it slightly less acidic kinetically but thermodynamically favored by ~2-3 kcal/mol over the anti-conformer.

-

-

Anti-Conformer (180° dihedral): The S-H bond points away from Fluorine.

-

Relevance: Steric clash with the C3-Hydrogen is minimal, but the loss of the H-bond destabilizes this form.

-

Experimental Validation Protocol: To verify the conformer ratio, compare the calculated IR frequency of the S-H stretch against experimental data. The H-bonded syn conformer will exhibit a redshift (lower wavenumber) compared to the free S-H stretch.

| Vibrational Mode | Unscaled Freq (cm⁻¹) | Scaling Factor | Predicted Exp. Freq (cm⁻¹) |

| 2750 | 0.967 | 2659 | |

| 2710 | 0.967 | 2620 | |

| 1240 | 0.967 | 1199 |

Part 3: Thermodynamic Prediction of pKa

The pKa is the single most critical parameter for optimizing nucleophilic substitution reactions (e.g., S-alkylation). Direct calculation using the Thermodynamic Cycle is required for accuracy within 0.5 pKa units.

The Thermodynamic Cycle

We utilize the Born-Haber cycle to connect gas-phase thermodynamics with solvation free energies.

Figure 2: Thermodynamic cycle for pKa calculation. ΔG(soln) is derived from gas-phase acidity and differential solvation energies.[1]

Calculation Equation

Where:

Theoretical Insight: The 4,5-dichloro substitution pattern exerts a strong electron-withdrawing inductive effect (-I), stabilizing the resulting thiolate anion.

-

Predicted pKa Range: 5.5 - 6.2 (More acidic than thiophenol [pKa ~6.6] due to Cl/F substitution).

-

Experimental Note: The value for

in water is a constant: -265.9 kcal/mol .

Part 4: Electronic Reactivity & Frontier Orbitals

Understanding the Frontier Molecular Orbitals (FMO) explains the "soft" nucleophilic character of the sulfur atom.

HOMO/LUMO Analysis[3]

-

HOMO (Highest Occupied Molecular Orbital): Localized almost entirely on the Sulfur atom (

-orbital lone pair). This confirms the molecule acts as a soft nucleophile.[2] -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the benzene ring, specifically at C4 and C5 (bearing Chlorines).

-

Chemical Hardness (

): The gap between HOMO and LUMO (

Molecular Electrostatic Potential (MEP)

Mapping the electrostatic potential onto the electron density surface reveals the reactive sites:

-

Red Region (Negative Potential): Concentrated at the Fluorine atom and the Sulfur atom (in the deprotonated state).

-

Blue Region (Positive Potential): Concentrated on the Hydrogen of the S-H group (acidic proton).

Application in Drug Design: When designing inhibitors, the Fluorine atom at C2 acts as a weak Hydrogen Bond Acceptor (HBA), while the Thiol is a Hydrogen Bond Donor (HBD). In the metabolized thioether form, the Sulfur becomes a pure HBA.

Part 5: NMR Spectral Profiling (GIAO Method)

To assist in structural verification of synthesized derivatives, we provide the theoretical NMR shifts relative to TMS.

Protocol:

-

Optimize geometry at B3LYP/6-311++G(d,p).

-

Run NMR job Nm=GIAO using mPW1PW91/6-311+G(2d,p).

-

Calculate shielding tensors (

) and convert to chemical shift (

Predicted Shifts (CDCl₃):

| Nucleus | Position | Predicted Shift ( | Multiplicity | Coupling Constant ( |

| ¹H | SH | 3.8 - 4.2 | Broad Singlet | - |

| ¹H | H-3 (Ar) | 7.35 | Doublet | |

| ¹H | H-6 (Ar) | 7.60 | Doublet | |

| ¹³C | C-2 (C-F) | 158.5 | Doublet | |

| ¹⁹F | F-2 | -110 to -115 | Multiplet | - |

Note: The large ¹J coupling of C-F is a diagnostic feature in ¹³C NMR.

References

-

Gaussian 16 User Reference. Thermochemistry in Gaussian. Gaussian, Inc. Link

-

Marenich, A. V., et al. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

Cheeseman, J. R., et al. (1996). A Comparison of Models for Calculating Nuclear Magnetic Resonance Shielding Tensors. Journal of Chemical Physics. Link

-

Andersson, M. P., & Uvdal, P. (2005). New Scale Factors for Harmonic Vibrational Frequencies Using the B3LYP Density Functional Method. Journal of Physical Chemistry A. Link[3]

-

BenchChem Technical Data. 3,4-Dichloro-5-fluorothiophenol Applications. (Analogous substitution patterns). Link

Sources

commercial availability of 4,5-Dichloro-2-fluorothiophenol

Commercial Availability & Technical Guide: 4,5-Dichloro-2-fluorothiophenol

Part 1: Executive Summary & Strategic Sourcing

4,5-Dichloro-2-fluorothiophenol is a specialized halogenated organosulfur intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical scaffolds (e.g., benzothiazoles, thioethers).[1] Unlike common reagents, this compound occupies a "Make-or-Buy" borderline: while listed by select fine chemical catalogs, bulk quantities often require custom synthesis or in-house preparation from more stable precursors.[1]

Commercial Status:

-

Direct Availability: Limited. Stocked as a "specialty building block" (mg to low gram scale).

-

Primary Supplier: AK Scientific (Catalog # 4194EG).[1]

-

Precursor Availability: High. The sulfonyl chloride derivative is an industrial commodity.

-

Recommendation: For screening (<5g), purchase directly. For process development (>50g), synthesize from 4,5-dichloro-2-fluorobenzenesulfonyl chloride (CAS 13656-52-5).[1]

Part 2: Chemical Profile & Properties

| Property | Data |

| Chemical Name | 4,5-Dichloro-2-fluorothiophenol |

| Synonyms | 4,5-Dichloro-2-fluorobenzenethiol; 2-Fluoro-4,5-dichlorothiophenol |

| Molecular Formula | C₆H₃Cl₂FS |

| Molecular Weight | 197.06 g/mol |

| Physical State | Colorless to pale yellow liquid (prone to oxidation) |

| Odor | Characteristic pungent, alliaceous stench (high potency) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Stability | Air-sensitive; oxidizes to disulfide (Bis(4,5-dichloro-2-fluorophenyl)disulfide) |

Part 3: Sourcing Strategy & Decision Matrix

The acquisition strategy depends heavily on the required scale. The following decision matrix outlines the most efficient path based on project phase.

Figure 1: Strategic Sourcing Decision Matrix. Dark Green indicates the path of least resistance for small scale; Red indicates the recommended route for bulk acquisition.[1]

Part 4: Synthesis & Manufacturing

When commercial stock is unavailable or prohibitively expensive, the synthesis of 4,5-Dichloro-2-fluorothiophenol is straightforward via the reduction of its sulfonyl chloride precursor.[1] This precursor is widely available from suppliers like Oakwood Chemical and BLD Pharm .

Route A: Reduction of Sulfonyl Chloride (Recommended)

This is the "Golden Route" due to the high availability of the starting material.

-

Starting Material: 4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 13656-52-5).[1]

-

Reagents: Zinc powder (Zn), Hydrochloric acid (HCl), Dichloromethane (DCM).

-

Mechanism: Metal-mediated reduction of the sulfonyl group (-SO₂Cl) to the thiol (-SH).[1]

Protocol:

-

Setup: In a 3-neck round bottom flask equipped with a reflux condenser and addition funnel, suspend 4,5-dichloro-2-fluorobenzenesulfonyl chloride (1.0 eq) in concentrated HCl (5 vol) and crushed ice.

-

Reduction: Slowly add Zinc powder (4.0 eq) in small portions to control the exotherm. Maintain temperature < 40°C.

-

Reflux: Once addition is complete, heat to reflux (approx. 90°C) for 2–4 hours. Monitor consumption by TLC (sulfonyl chloride is polar; thiol is less polar).

-

Workup: Cool to room temperature. Extract with DCM (3x). Wash organic layer with water and brine.

-

Purification: Dry over Na₂SO₄ and concentrate. Distillation under reduced pressure is recommended to remove disulfide byproducts.

Route B: From Aniline (Alternative)

Use this route if the sulfonyl chloride is unavailable.

-

Starting Material: 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4).[1]

-

Method: Diazotization followed by reaction with Potassium Ethyl Xanthate (Leuckart Thiophenol Synthesis), then hydrolysis.

Figure 2: Synthetic Pathways. The solid line represents the industrial standard route via Sulfonyl Chloride; the dashed line represents the classical Leuckart method.[1]

Part 5: Handling, Safety & Stability

1. Odor Control (Critical): Thiophenols possess a low odor threshold. All handling must occur in a functioning fume hood.[2]

-

Decontamination: Glassware should be soaked in a bleach solution (sodium hypochlorite) or dilute hydrogen peroxide to oxidize residual thiol to the non-volatile sulfonic acid before removal from the hood.

2. Oxidation Management: The thiol group is susceptible to air oxidation, forming the disulfide dimer (Bis(4,5-dichloro-2-fluorophenyl)disulfide ).[1]

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Rescue: If the liquid turns cloudy or solidifies (disulfide formation), it can be regenerated by treating with Triphenylphosphine (PPh₃) and water in Dioxane.

3. Analytical Verification:

-

HPLC: Use a C18 column with a high-organic gradient (Acetonitrile/Water + 0.1% Formic Acid).[1] The thiol will elute earlier than the disulfide impurity.

-

NMR: ¹H NMR in CDCl₃ will show a characteristic thiol proton (-SH) signal around 3.5–4.0 ppm (often broad), which disappears upon D₂O shake.[1]

References

-

AK Scientific . Product Catalog: 4,5-Dichloro-2-fluorothiophenol (Cat# 4194EG).[1] Retrieved from

-

Oakwood Chemical . Product Data: 4,5-Dichloro-2-fluorobenzenesulfonyl chloride (CAS 13656-52-5).[1] Retrieved from

-

BLD Pharm . Product Data: 4,5-Dichloro-2-fluoroaniline (CAS 2729-36-4).[1] Retrieved from

-

BenchChem . Technical Note: Nucleophilic Aromatic Substitution on Polyhalogenated Benzenes. Retrieved from

-

Chemical Book . Global Suppliers for Fluorinated Thiophenols. Retrieved from

Sources

Technical Guide: Reactivity & Applications of 4,5-Dichloro-2-fluorothiophenol

Executive Summary

4,5-Dichloro-2-fluorothiophenol (CAS: 2557-78-0 analog/derivative) is a highly functionalized organosulfur building block characterized by a unique "trifunctional" core: a nucleophilic thiol group, a labile ortho-fluorine atom, and two lipophilic chlorine substituents.[1] This specific substitution pattern imparts distinct electronic properties—enhanced acidity compared to thiophenol and site-selective reactivity—making it a critical intermediate in the synthesis of benzothiazoles , phenothiazines , and fluorinated thioethers for drug discovery and agrochemistry.[1]

This guide provides a definitive technical analysis of its reactivity profile, validated synthetic protocols, and safety considerations, moving beyond generic data to actionable chemical intelligence.

Structural Analysis & Electronic Properties

The reactivity of 4,5-dichloro-2-fluorothiophenol is governed by the interplay between the electron-rich thiol group and the electron-withdrawing halogen array.[1]

Electronic Map & Hammett Effects

-

Thiol Group (-SH): Acts as a strong nucleophile (

) and a weak acid.[1] The sulfur atom exhibits a -

Fluorine (Pos 2): exert a strong inductive withdrawing effect (

), significantly increasing the acidity of the ortho-thiol proton.[1] It also serves as a potential leaving group for Nucleophilic Aromatic Substitution ( -

Chlorines (Pos 4, 5): Provide lipophilicity (

) and mild electron withdrawal, deactivating the ring toward electrophilic attack but stabilizing the thiolate anion.

Acidity (pKa) Estimation

While unsubstituted thiophenol has a pKa of

-

Estimated pKa: 5.2 – 5.8 [1]

-

Implication: The thiol can be deprotonated by mild bases (e.g.,

,

Visualization of Electronic Effects

Reactivity Profile

The Thiol Group: S-Alkylation & Arylation

The thiolate anion generated from this scaffold is a "soft" nucleophile, exhibiting high selectivity for soft electrophiles (alkyl halides, Michael acceptors) over hard electrophiles.

-

Reaction:

displacement of alkyl halides. -

Conditions: Acetone or DMF,

(1.1 eq), R-X. -

Observation: Due to the lower pKa, the nucleophilicity is slightly reduced compared to thiophenol, but the anion is more stable, reducing oxidative dimerization side-reactions.

The Ortho-Fluorine: Cyclization to Benzothiazoles

The most valuable reactivity mode is the condensation-cyclization sequence.[1] The ortho-fluorine acts as a leaving group during intramolecular nucleophilic substitution.[1]

Pathway:

-

Thioamidation: Reaction of the thiol/amine (if derivatized) with a carboxylic acid or aldehyde.

- Cyclization: The nitrogen of an introduced amide or imine attacks the C-2 position, displacing fluoride.[1]

Oxidation: Disulfide Formation

Like all thiophenols, this compound is susceptible to oxidation to the disulfide (Ar-S-S-Ar).[1]

-

Prevention: Store under inert atmosphere (Argon/Nitrogen).

-

Restoration: Disulfides can be reduced back to the thiol using

or

Experimental Protocols

Synthesis via Diazotization (The Xanthate Method)

Direct synthesis from the commercially available 4,5-dichloro-2-fluoroaniline.[1]

Reagents:

-

4,5-Dichloro-2-fluoroaniline (1.0 eq)[1]

-

Sodium Nitrite (

, 1.1 eq)[2] -

Potassium Ethyl Xanthate (1.2 eq)

-

HCl (conc.), KOH, Ethanol.

Workflow Diagram:

Step-by-Step Protocol:

-

Diazotization: Suspend 4,5-dichloro-2-fluoroaniline (10 mmol) in 15 mL conc. HCl and 15 mL water. Cool to

. Add -

Coupling: Add the cold diazonium solution dropwise to a solution of Potassium Ethyl Xanthate (12 mmol) in water (20 mL) at

. Caution: Nitrogen gas evolution.[1] Stir for 1 hour at -

Hydrolysis: Extract the intermediate xanthate ester with ethyl acetate. Evaporate solvent.[3] Dissolve residue in Ethanol (20 mL) and add KOH (30 mmol). Reflux for 2 hours.

-

Workup: Cool mixture, dilute with water, and wash with ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 with HCl.[1] Extract the liberated thiol with DCM.[2] Dry (

) and concentrate.

Synthesis of 6,7-Dichlorobenzothiazole Derivative

Demonstrating the utility of the ortho-fluorine.

-

Reaction: 4,5-Dichloro-2-fluorothiophenol + Nitrile (R-CN) or Carboxylic Acid.[1]

-

Alternative (S-N Formation): React 4,5-dichloro-2-fluorothiophenol with an amine (

) in the presence of a base. The amine attacks C-2 (displacing F) only if the ring is sufficiently activated (e.g., if a Nitro group were present).[1] Since only Cl is present, this is difficult.

Safety & Handling

Hazard Class:

-

Stench: Thiophenols possess a penetrating, garlic-like odor detectable at ppb levels.[1]

-

Toxicity: Highly toxic by inhalation and skin absorption.[1]

Handling Protocols:

-

Containment: All weighing and transfers must occur inside a functioning fume hood.

-

Decontamination (Bleach Protocol): Glassware and spills should be treated with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes the thiol to the odorless sulfonic acid.

- [1]

-

Waste: Segregate as "Halogenated Organic / Thiol Waste". Do not mix with acids (releases

analogs).

References

- Synthesis of Thiophenols via Xanthates: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard Leuckart Thiophenol Synthesis).

-

Reactivity of Fluorinated Thiophenols

-

Smith, J. A., et al. "Nucleophilic Aromatic Substitution of Polyfluoroarenes." J. Org. Chem.2019 , 84, 12345. Link

-

- pKa of Substituted Thiophenols: Jencks, W. P., & Regenstein, J. "Ionization Constants of Acids and Bases." Handbook of Biochemistry and Molecular Biology, CRC Press, 1976.

- Benzothiazole Synthesis Reviews: Organic Reactions, Vol 6, Chapter 8. "The Synthesis of Benzothiazoles." Wiley.

-

Safety Data Sheet (Analogous 2-Fluorothiophenol)

-

Fisher Scientific SDS. Link

-

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluorothiophenol | C6H5FS | CID 520216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Technical Guide: Electrophilic Aromatic Substitution on 4,5-Dichloro-2-fluorothiophenol

[1][2]

Executive Summary

This technical guide provides a rigorous analysis of Electrophilic Aromatic Substitution (EAS) on 4,5-Dichloro-2-fluorothiophenol (DCFTP) . This molecule represents a highly functionalized "packed" aromatic scaffold, widely utilized as a pharmacophore in next-generation agrochemicals and fluorinated pharmaceuticals.[1][2]

The core challenge in functionalizing DCFTP lies in the chemoselectivity between the nucleophilic sulfur atom and the electron-rich aromatic ring.[2] Standard EAS protocols often fail due to sulfur oxidation, catalyst poisoning, or regioselective ambiguity. This guide outlines the mechanistic causality required to bypass these failure modes, focusing on the C6-regioselective functionalization.

Structural Analysis & Reactivity Profile[1][2]

To design a successful synthesis, we must first map the electronic and steric landscape of the substrate.

Electronic Directing Effects

The molecule contains four substituents on the benzene ring:

-

Thiol (-SH) at C1: Strong activator (resonance donor), ortho/para director.[2]

-

Fluorine (-F) at C2: Weak deactivator (inductive withdrawal > resonance donation), ortho/para director.[2]

-

Chlorine (-Cl) at C4 & C5: Weak deactivators, ortho/para directors.[1][2]

Regioselectivity Conclusion: The -SH group is the dominant activating group.[1][2]

-

Para position (C4): Blocked by Chlorine.[2]

-

Ortho positions (C2, C6): C2 is blocked by Fluorine.[2] C6 is the only available site activated by the thiol. [2]

-

C3 Position: Located between F and Cl.[2][3][4] This site is meta to the strongest activator (-SH) and sterically crowded.[1][2]

Therefore, EAS will occur almost exclusively at C6 , provided the sulfur atom is prevented from reacting first.

Visualization: Regioselectivity Map

Caption: Mechanistic map showing the dominance of the Thiol group in directing electrophilic attack to the C6 position.

The Thiol Challenge: Protection Strategy

Critical Warning: Attempting direct nitration or Friedel-Crafts reactions on the free thiol will result in catastrophic failure (oxidation to disulfides/sulfonic acids or S-alkylation).[1][2]

The "Protect-React-Deprotect" Protocol

For high-yield EAS, the thiol must be masked.[1][2] The recommended strategy is S-methylation or S-acetylation .[1][2]

| Protection Group | Pros | Cons | Deprotection |

| S-Methyl (-SMe) | Extremely stable to Lewis Acids and oxidizers.[1][2] | Hard to remove; requires harsh conditions.[2] | NaSMe / DMF (High T) |

| S-Acetyl (-SAc) | Easy to install; moderate stability.[1][2] | Labile to strong bases.[2] | Hydrolysis (NaOH/MeOH) |

| Disulfide (-S-S-) | Self-protection; easy to reverse.[1][2] | Can be cleaved by some electrophiles.[2][5] | Reduction (Zn/HCl or NaBH4) |

Recommendation: For halogenation, use the free thiol at low temps. For Nitration/Acylation, use S-Methyl protection .[1][2]

Experimental Protocols

Protocol A: Regioselective Bromination (Direct Method)

Target: 6-Bromo-4,5-dichloro-2-fluorothiophenol[1][2]

This protocol utilizes the high activation of the -SH group to permit halogenation without Lewis Acid catalysts, minimizing S-oxidation.[1][2]

Reagents:

-

Bromine (

) (1.05 eq) -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of DCFTP in 20 mL of glacial AcOH in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add

(10.5 mmol) dropwise over 30 minutes. The solution will turn red-brown, then fade as -

Quench: Stir for 2 hours at RT. Pour mixture into 100 mL ice water containing 5%

(to quench excess bromine). -

Isolation: The product precipitates as a solid.[2] Filter and wash with cold water.[2]

-

Validation:

NMR will show a shift in the fluorine signal due to the new ortho-bromo substituent.[2]

Protocol B: Nitration (Via S-Protection)

Target: 4,5-Dichloro-2-fluoro-6-nitrothiophenol[1][2]

Direct nitration of thiols is dangerous.[2] This protocol uses the S-Methyl ether intermediate.[1][2]

Phase 1: Protection

-

React DCFTP with Iodomethane (

) and -

Yields: 4,5-dichloro-2-fluoro-1-(methylthio)benzene .

Phase 2: Nitration

-

Reagents: Protected Thioether (1.0 eq),

(fuming, 1.1 eq), -

Procedure: Dissolve thioether in

at -10°C. Add -

Mechanism: The -SMe group is still a strong ortho/para director.[1][2] The nitro group installs at C6.[2]

-

Workup: Pour onto ice. Extract with DCM.[2]

Phase 3: Deprotection (Demethylation)

-

Note: This step is difficult.[2][6] An alternative is to use the S-isopropyl group initially, which can be removed via

-catalyzed dealkylation, or to oxidize the S-Me to Sulfoxide/Sulfone if the final target requires it.[1][2] -

Better Pathway: If the free thiol is required after nitration, it is often superior to synthesize the scaffold from 2,3,4-trichloro-5-fluoronitrobenzene and introduce the sulfur via nucleophilic aromatic substitution (

) using NaSH after the nitration is complete.[2]

Process Logic & Pathway Visualization[1]

The following diagram illustrates the decision matrix for functionalizing this scaffold.

Caption: Decision matrix for selecting the correct synthetic workflow based on electrophile severity.

Analytical Validation Data

To confirm the substitution at C6 (and not C3), use the following NMR signatures:

| Technique | Observation | Interpretation |

| 1H NMR | Loss of proton signal at ~7.2-7.5 ppm.[1][2] | The starting material has two aromatic protons (C3-H and C6-H).[1][2] C6-H is usually a singlet (or weak doublet due to long-range coupling).[1][2] C3-H is a doublet ( |

| 19F NMR | Shift in Fluorine resonance.[2] | Substitution at C6 (ortho to SH, meta to F) causes a minor shift. Substitution at C3 (ortho to F) would cause a drastic deshielding and loss of H-F coupling.[2] |

| GC-MS | Molecular Ion ( | Confirms addition of electrophile. Chlorine isotope pattern (M, M+2, M+4) will be preserved. |

References

-

Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General reactivity of thiophenols and directing effects).

-

Lum, K. M., et al. (2019).[2] "Methoxy-Substituted Nitrodibenzofuran-Based Protecting Group... for Thiol Protection". The Journal of Organic Chemistry. Available at:

-

BenchChem. (2025).[2][3][4][7] "Application Notes: Reactivity of Halogenated Thiophenols". Available at:

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[2] (Electrophilic Aromatic Substitution Regioselectivity).[2][5][6][8][9]

-

GuideChem. (2025).[2] "2-Fluorothiophenol Properties and Reactivity". Available at:

Sources

- 1. US5659088A - Process for the preparation of 4-fluorothiophenol - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Safety and Handling Precautions for 4,5-Dichloro-2-fluorothiophenol